N-tert-Butyloxycarbonyl-dl-azidoalanine

Description

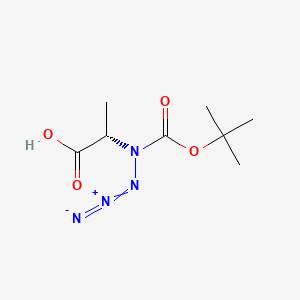

N-tert-Butyloxycarbonyl-dl-azidoalanine is a chemically modified amino acid derivative featuring two critical functional groups:

- N-tert-Butyloxycarbonyl (Boc): A widely used protecting group for amines in peptide synthesis. It is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid) .

- Azide (-N₃): A reactive group enabling bioorthogonal "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or material science applications.

The "dl" designation indicates the racemic mixture (D- and L-enantiomers), which may influence crystallization, solubility, or reactivity compared to enantiopure forms. This compound is valuable in synthesizing peptides or glycoconjugates where controlled deprotection and selective functionalization are required.

Properties

CAS No. |

958802-96-5 |

|---|---|

Molecular Formula |

C8H14N4O4 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

(2S)-2-[azido-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

InChI |

InChI=1S/C8H14N4O4/c1-5(6(13)14)12(11-10-9)7(15)16-8(2,3)4/h5H,1-4H3,(H,13,14)/t5-/m0/s1 |

InChI Key |

NOAOACNYCMDXCJ-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C(=O)OC(C)(C)C)N=[N+]=[N-] |

Canonical SMILES |

CC(C(=O)O)N(C(=O)OC(C)(C)C)N=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Peptide Synthesis

N-Boc-ADAla is primarily utilized as a building block in peptide synthesis. Its unique structure enables the incorporation of D-alanine residues with azide functionality into peptides, enhancing their stability and bioactivity. The azide group can participate in various coupling reactions, including:

- Click Chemistry : N-Boc-ADAla can engage in strain-promoted azide-alkyne cycloaddition (SPAAC), which is a powerful method for bioconjugation and labeling of biomolecules . This reaction allows for the selective modification of peptides and proteins without disrupting their biological activity.

Table 1: Comparison of Azido Amino Acids

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Tert-butoxycarbonyl-L-alanine | L-amino acid variant | Commonly used; lacks azide functionality |

| N-Boc-3-azidopropionic acid | Azido derivative | Utilized for similar click reactions |

| N-Tert-butoxycarbonyl-D-serine | D-amino acid variant | Contains hydroxyl group; used for different activities |

| N-Tert-butoxycarbonyl-dl-azidoalanine | D-amino acid variant | Combines protective and reactive functionalities |

Enhancing Stability and Activity

Incorporating D-amino acids like D-alanine into peptides can significantly improve their stability against enzymatic degradation. This property is particularly beneficial in therapeutic applications where peptide stability is crucial for efficacy. For example, research indicates that peptides containing N-Boc-ADAla exhibit enhanced interactions with target molecules due to the unique properties conferred by the D-amino acid configuration.

Radiopharmaceutical Applications

N-Boc-ADAla's azide functionality makes it suitable for synthesizing radiolabeled peptides used in diagnostic imaging and targeted therapies. The incorporation of D-alanine residues can enhance the targeting properties of these peptides, improving their effectiveness in radiopharmaceutical applications. Studies have shown that such modifications can lead to better imaging contrast and therapeutic outcomes.

Bioconjugation Techniques

The ability of N-Boc-ADAla to participate in click chemistry reactions facilitates its use in bioconjugation techniques. These techniques allow researchers to attach various biomolecules, such as fluorophores or drugs, to peptides or proteins selectively. This capability is essential for developing targeted drug delivery systems and studying protein interactions in biological systems .

Case Studies

Several studies have highlighted the utility of N-Boc-ADAla in various applications:

- Study on SPAAC Efficiency : A study demonstrated that peptides containing azido amino acids like N-Boc-ADAla showed efficient ligation rates with strained alkynes, making them suitable for bioconjugation applications .

- Synthesis Protocols : Research has provided optimized synthetic routes for preparing multigram quantities of azido amino acids, including N-Boc-ADAla, facilitating their widespread use in peptide chemistry .

Chemical Reactions Analysis

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group in N-tert-Butyloxycarbonyl-dl-azidoalanine serves as a protecting group for the amino functionality. Deprotection typically involves acidic or basic conditions to cleave the Boc group, generating the free α-amine. A mild method using oxalyl chloride in methanol has been reported for selective Boc deprotection under room-temperature conditions (1–4 hours), achieving yields up to 90% . This method avoids harsh conditions and minimizes side reactions, making it suitable for sensitive substrates.

Mechanism : Oxalyl chloride acts as an electrophilic reagent, likely forming a mixed anhydride intermediate that facilitates cleavage of the Boc carbamate. The reaction proceeds via an acid-catalyzed pathway without requiring additional bases or acids, ensuring selectivity .

| Deprotection Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Oxalyl chloride/methanol | RT, 1–4 h | Up to 90% | Mild, selective |

| Acidic conditions (e.g., HCl) | Variable | High | Standard method |

Azide-Mediated Reactions

The azide (-N₃) group in this compound is highly reactive and participates in click chemistry , such as the Staudinger ligation or azide-alkyne cycloaddition (CuAAC). These reactions enable site-specific functionalization of peptides or proteins. For example, azides react with alkynes to form 1,2,3-triazoles under copper catalysis, a reaction exploited in bioconjugation .

Example Reaction :

This reactivity allows incorporation of azidoalanine into peptides for applications in imaging, diagnostics, or targeted therapies .

Boc Group Migration

Under basic conditions (e.g., NaH in DMF), the Boc group can migrate intramolecularly via a nine-membered cyclic transition state, though this is more commonly observed in substrates with adjacent nucleophilic groups . For this compound, such migration is less likely due to the absence of neighboring nucleophilic sites, but steric hindrance or specific reaction conditions could induce analogous behavior.

Curtius Rearrangement

Quaternary N-Boc proline derivatives undergo interrupted Curtius rearrangements under thermal conditions, leading to ketone formation instead of the expected isocyanate . While azidoalanine lacks the proline-like structure, analogous rearrangements could occur if the azide participates in isocyanate formation, though this is speculative.

Radiopharmaceuticals

D-amino acids like dl-azidoalanine are used in radiolabeled peptides to enhance stability and targeting efficiency in diagnostic imaging or therapies. The Boc group simplifies synthesis by enabling simultaneous deprotection of multiple protecting groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-tert-Butyloxycarbonyl-dl-azidoalanine with structurally related compounds:

Key Observations:

- Protecting Groups : Boc (tert-butyloxycarbonyl) offers acid-labile deprotection, contrasting with the benzyloxycarbonyl (Z/Cbz) group in N-Benzyloxycarbonyl-DL-alanine, which requires catalytic hydrogenation for removal . Boc is preferred in stepwise peptide synthesis due to orthogonal compatibility with other groups.

- Reactive Groups : The azide in this compound enables click chemistry, unlike the iodine in the glycosyl derivative (), which participates in glycosylation or cross-coupling reactions .

- Molecular Complexity: The glycosyl derivative () is highly complex, incorporating a galactopyranosyl moiety and a long alkyl chain, whereas the target compound is simpler, enhancing its versatility in modular synthesis.

Stability and Reactivity

- Boc vs. Z Protection :

- Boc-protected compounds are stable under basic and nucleophilic conditions but degrade rapidly in acidic media (e.g., TFA) .

- Z-protected amines (e.g., N-Benzyloxycarbonyl-DL-alanine) are stable under acidic conditions but require harsher methods (e.g., H₂/Pd) for deprotection, limiting compatibility with reducible functional groups.

- Azide vs. Iodo Reactivity: Azides participate in copper-catalyzed or strain-promoted cycloadditions with alkynes, enabling site-specific bioconjugation. Iodo groups (as in ) are utilized in glycosylations or Sonogashira couplings but require careful handling due to light sensitivity .

Preparation Methods

Boc Protection of Alanine

The synthesis begins with Boc protection of alanine’s α-amino group to prevent undesired side reactions during subsequent steps. Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is a preferred reagent due to its efficiency in suppressing racemization. A typical protocol involves:

-

Dissolving L-alanine in a mixture of tetrahydrofuran (THF) and water.

-

Adding Boc-Oxyma and maintaining the reaction at 0°C for 1 hour.

For racemic dl-azidoalanine, racemic alanine or a resolution step is employed post-azidation.

Azidation of Boc-Protected Alanine

The introduction of the azide group is achieved via nucleophilic substitution or metal-catalyzed reactions.

Lithium Hydroxide-Mediated Azidation

A high-yielding method (98%) reported by Lim et al. involves:

-

Reacting Boc-L-alanine with sodium azide () in THF/water at 0°C.

-

Using lithium hydroxide monohydrate () as a base to deprotonate the amine, facilitating displacement.

Table 1: Reaction Conditions for Azidation

Copper-Catalyzed Azidation

Alternative protocols employ Cu(I) complexes for azide installation, particularly for stereospecific reactions. For example:

-

Boc-protected alanine is treated with , sodium ascorbate, and a Cu(I)-proline ligand in ethanol/water.

-

The reaction proceeds via a radical or Ullman-type mechanism, ensuring retention of configuration at the α-carbon.

Purification and Characterization

Crude Boc-dl-azidoalanine is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from dichloromethane/hexane. Analytical validation includes:

-

Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc), 1.52 (d, Hz, 3H, CH), 4.32 (q, 1H, CH), 5.12 (br s, 1H, NH).

-

High-Resolution Mass Spectrometry (HRMS): Calculated for [M+H]: 231.1093; Found: 231.1095.

Applications and Derivatives

Boc-dl-azidoalanine serves as a precursor for:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-tert-Butyloxycarbonyl-dl-azidoalanine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves introducing the azide group to dl-alanine followed by Boc (tert-butyloxycarbonyl) protection. To optimize efficiency:

- Use anhydrous conditions and inert gas (e.g., N₂) to prevent azide decomposition .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, as described for Boc-protected amino acids in purity assessments .

- Purify via column chromatography using silica gel or reverse-phase HPLC, ensuring removal of unreacted intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (e.g., at 220 nm) to quantify impurities, referencing protocols for Boc-protected alanine derivatives .

- Structural Confirmation : Employ NMR (¹H/¹³C) to verify tert-butyl and azide groups. Mass spectrometry (MS) or high-resolution MS (HRMS) can confirm molecular weight .

- Chirality : For dl-azidoalanine, chiral HPLC or polarimetry can distinguish enantiomeric ratios .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer :

- Store at –20°C in airtight, light-resistant containers to prevent azide degradation and Boc-group hydrolysis .

- Use desiccants to minimize moisture exposure, as hygroscopic conditions accelerate decomposition .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry applications, and what experimental controls are necessary?

- Methodological Answer :

- The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps:

- React with terminal alkynes (e.g., propargyl-modified biomolecules) under Cu(I) catalysis .

- Control for copper-induced oxidation by adding reducing agents (e.g., sodium ascorbate) and chelators (e.g., TBTA) .

- Validate conjugation efficiency via SDS-PAGE or MALDI-TOF MS .

Q. What strategies resolve contradictions in spectroscopic data for azidoalanine derivatives?

- Methodological Answer :

- NMR Signal Overlap : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks from tert-butyl and azide groups .

- Azide Stability : If IR spectra show unexpected N₃⁻ peaks, test for azide reduction by trace metals via ICP-MS and repeat synthesis under stricter anhydrous conditions .

Q. How does the dl-configuration impact the compound’s reactivity in peptide synthesis?

- Methodological Answer :

- The racemic mixture may lead to diastereomeric byproducts during coupling. Mitigation strategies:

- Use enantioselective enzymes (e.g., proteases) or chiral catalysts to separate isomers .

- Compare reaction rates of dl- vs. l-azidoalanine in model peptide couplings to quantify stereochemical effects .

Q. What analytical methods are suitable for studying the compound’s stability under varying pH and temperature?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.